molecular formula C10H13NO3 B11903892 (3S,4R)-3-Amino-7-methoxychroman-4-ol

(3S,4R)-3-Amino-7-methoxychroman-4-ol

Cat. No.: B11903892
M. Wt: 195.21 g/mol
InChI Key: PFUVBDPQIVWLRK-WCBMZHEXSA-N
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Description

(3S,4R)-3-Amino-7-methoxychroman-4-ol is a chiral compound with significant potential in various scientific fields. This compound features a chroman ring system, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of amino and methoxy groups at specific positions on the chroman ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Amino-7-methoxychroman-4-ol typically involves several steps, starting from commercially available precursors. One common approach is the enantioselective reduction of a suitable precursor, followed by functional group transformations to introduce the amino and methoxy groups at the desired positions. The reaction conditions often involve the use of chiral catalysts or enzymes to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Amino-7-methoxychroman-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield corresponding imines or nitriles, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

(3S,4R)-3-Amino-7-methoxychroman-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-3-Amino-7-methoxychroman-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include key biochemical processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-Amino-7-methoxychroman-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S,4R)-3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H13NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-4,8,10,12H,5,11H2,1H3/t8-,10+/m0/s1

InChI Key

PFUVBDPQIVWLRK-WCBMZHEXSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]([C@H](CO2)N)O

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CO2)N)O

Origin of Product

United States

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